molecular formula C10H10N4O8 B1232417 Dnp-digly CAS No. 56224-80-7

Dnp-digly

Cat. No.: B1232417
CAS No.: 56224-80-7
M. Wt: 314.21 g/mol
InChI Key: DGILLFYHHKXOSX-UHFFFAOYSA-N
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Description

Dinitrophenyl-diglycine (Dnp-digly) is a compound that has garnered attention in various scientific fields due to its unique properties and applications. It is a derivative of dinitrophenyl, a compound known for its use in biochemical assays and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dnp-digly typically involves the reaction of dinitrophenyl chloride with diglycine under controlled conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Dnp-digly undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino-diglycine and halogenated diglycine compounds .

Scientific Research Applications

Dnp-digly has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various compounds.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Dnp-digly involves its interaction with specific molecular targets. In biological systems, it can act as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across mitochondrial membranes. This leads to increased metabolic rates and energy expenditure . The compound’s effects are mediated through its interaction with proteins such as adenine nucleotide translocase and uncoupling proteins .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol (DNP): A well-known uncoupler of oxidative phosphorylation with similar metabolic effects.

    Dinitro-o-cresol (DNOC): Another compound with similar uncoupling properties but different chemical structure.

    Dinoseb: A herbicide with similar biochemical properties

Uniqueness

Dnp-digly is unique due to its specific structural modifications, which confer distinct properties and applications compared to other dinitrophenyl derivatives. Its dual functionality as both a biochemical reagent and a potential therapeutic agent highlights its versatility and importance in scientific research .

Properties

CAS No.

56224-80-7

Molecular Formula

C10H10N4O8

Molecular Weight

314.21 g/mol

IUPAC Name

2-[5-(carboxymethylamino)-2,4-dinitroanilino]acetic acid

InChI

InChI=1S/C10H10N4O8/c15-9(16)3-11-5-1-6(12-4-10(17)18)8(14(21)22)2-7(5)13(19)20/h1-2,11-12H,3-4H2,(H,15,16)(H,17,18)

InChI Key

DGILLFYHHKXOSX-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1NCC(=O)O)[N+](=O)[O-])[N+](=O)[O-])NCC(=O)O

Canonical SMILES

C1=C(C(=CC(=C1NCC(=O)O)[N+](=O)[O-])[N+](=O)[O-])NCC(=O)O

Synonyms

dinitrophenyl-diglycine
DNP-diGly
N-2,4-dinitrophenyl (bis)glycine

Origin of Product

United States

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